2-Chloro-3-methyl-5-nitrobenzenesulfonamide
Description
2-Chloro-3-methyl-5-nitrobenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine (position 2), methyl (position 3), and nitro (position 5) groups. Sulfonamides are well-known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and diuretic activities. The structural arrangement of substituents in this compound likely influences its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C7H7ClN2O4S |
|---|---|
Molecular Weight |
250.66 g/mol |
IUPAC Name |
2-chloro-3-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7ClN2O4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3,(H2,9,13,14) |
InChI Key |
MOHRWLMOUMWDPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-nitrobenzenesulfonamide typically involves the nitration of 2-chloro-3-methylbenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 2-Chloro-3-methyl-5-nitrobenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamide derivatives.
Reduction: Formation of 2-chloro-3-methyl-5-aminobenzenesulfonamide.
Oxidation: Formation of 2-chloro-3-carboxy-5-nitrobenzenesulfonamide.
Scientific Research Applications
2-Chloro-3-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
2-Methyl-5-nitrobenzenesulfonamide
Structural Differences :
- Lacks the chlorine substituent at position 2.
- Methyl group at position 2 instead of position 3.
Key Findings :
- Synthesis : Synthesized from 2-methyl-5-nitrobenzenesulfonyl chloride and ammonium carbonate, forming intermolecular N–H⋯O hydrogen bonds that stabilize crystal packing .
- Activities : Demonstrates anti-inflammatory and antimicrobial properties, attributed to the nitro group’s electron-withdrawing effects and hydrogen-bonding capacity .
2-Chloro-5-methyl-3-nitrobenzenesulfonamide
Structural Differences :
- Positional isomer of the target compound: chlorine (position 2), methyl (position 5), nitro (position 3).
Implications :
- Reactivity : Altered substituent positions may affect resonance stabilization and dipole moments, influencing reactivity in nucleophilic substitution or reduction reactions.
- Biological Activity : Positional changes could modulate interactions with biological targets (e.g., enzymes or receptors), though specific data are unavailable .
5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
Structural Differences :
- Contains a benzo[b]thiophene core instead of a benzene ring.
- Chlorine at position 5 and methyl at position 3.
Key Considerations :
Metolazone and Bumetanide (Pharmaceutical Sulfonamides)
Structural Differences :
- Metolazone: 2-amino-4-chloro-5-sulfamoylbenzamide (diuretic).
- Bumetanide: 3-amino-5-sulfamoyl-4-phenoxybenzoic acid (loop diuretic).
Functional Comparison :
- Mechanism: Both drugs inhibit renal ion transporters (e.g., Na+/Cl− cotransporters), whereas the target compound’s lack of ionizable carboxyl or phenolic groups may limit similar diuretic effects.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Synthetic Routes: The target compound’s synthesis likely parallels methods used for 2-methyl-5-nitrobenzenesulfonamide (e.g., sulfonyl chloride ammonolysis), but requires validation .
- Biological Screening: No direct activity data exist for the target compound. Prioritizing assays for antimicrobial or anti-inflammatory activity (as seen in analogs) is recommended.
- Safety Profile : Compared to 2-chloro-5-nitrobenzenesulfonic acid (a related sulfonic acid), sulfonamides generally exhibit lower corrosivity but may require toxicity studies .
Biological Activity
2-Chloro-3-methyl-5-nitrobenzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effectiveness and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 2-Chloro-3-methyl-5-nitrobenzenesulfonamide can be represented as follows:
- Molecular Formula : C₇H₈ClN₃O₄S
- Molecular Weight : 239.67 g/mol
The presence of the nitro group and sulfonamide moiety is crucial for its biological activity, influencing both solubility and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that 2-Chloro-3-methyl-5-nitrobenzenesulfonamide exhibits potent antimicrobial properties against various bacterial strains. The mechanism is primarily attributed to its ability to inhibit bacterial folate synthesis, similar to other sulfonamides.
Table 1: Antimicrobial Efficacy Against Common Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 8 |
These findings indicate a promising potential for this compound in treating bacterial infections, particularly those resistant to conventional antibiotics.
Anticancer Properties
In addition to its antimicrobial effects, 2-Chloro-3-methyl-5-nitrobenzenesulfonamide has been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Effect on Cancer Cell Lines
A study evaluating the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of oxidative stress leading to cell cycle arrest and apoptosis.
The biological activity of 2-Chloro-3-methyl-5-nitrobenzenesulfonamide can be attributed to several mechanisms:
- Inhibition of Folate Synthesis : Similar to traditional sulfonamides, it interferes with the bacterial folate pathway.
- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways.
- Oxidative Stress Induction : Increases reactive oxygen species (ROS) levels in cells, contributing to cytotoxicity.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a moderate half-life in vivo. Toxicity assessments in animal models have shown no significant adverse effects at therapeutic doses.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Bioavailability | 65% |
| Volume of distribution | 0.5 L/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
